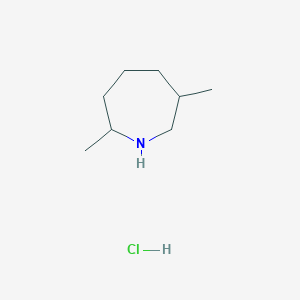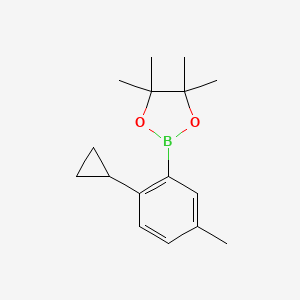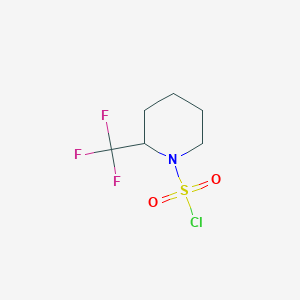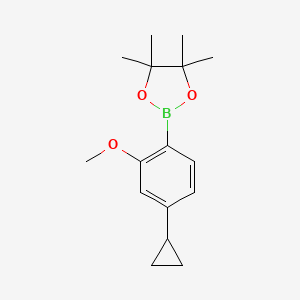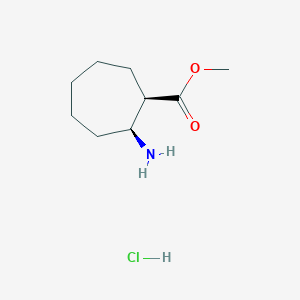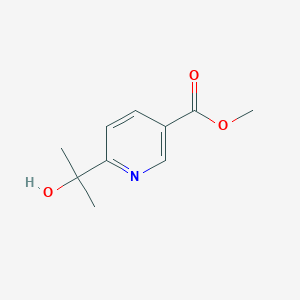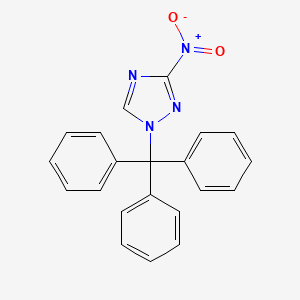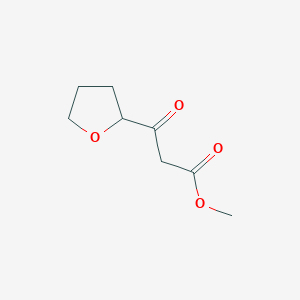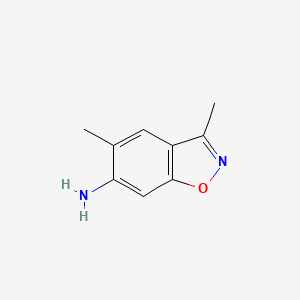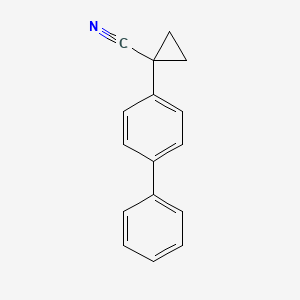
1-(4-Biphenylyl)cyclopropanecarbonitrile
描述
1-(4-Biphenylyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C16H13N and a molecular weight of 219.28 g/mol. This compound is characterized by a cyclopropane ring attached to a biphenyl group and a nitrile functional group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
The synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with cyclopropylmagnesium bromide, followed by the addition of cyanogen bromide to introduce the nitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
1-(4-Biphenylyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations.
科学研究应用
1-(4-Biphenylyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and liquid crystals
作用机制
The mechanism of action of 1-(4-Biphenylyl)cyclopropanecarbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The biphenyl group can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The cyclopropane ring and nitrile group contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .
相似化合物的比较
1-(4-Biphenylyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Phenylphenyl)cyclopropane-1-carbonitrile: This compound has a similar structure but lacks the biphenyl group, resulting in different reactivity and applications.
Cyclopropanecarbonitrile derivatives: These compounds share the cyclopropane and nitrile functional groups but differ in the substituents attached to the cyclopropane ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the biphenyl group with the cyclopropane and nitrile functionalities, which imparts distinct reactivity and potential for diverse applications.
属性
IUPAC Name |
1-(4-phenylphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-12-16(10-11-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVZEABICZWQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92855-14-6 | |
| Record name | 1-(BIPHENYL-4-YL)-CYCLOPROPANECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
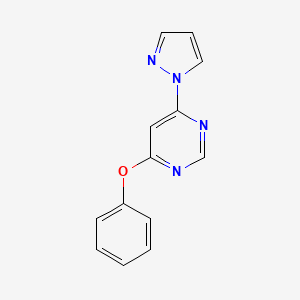
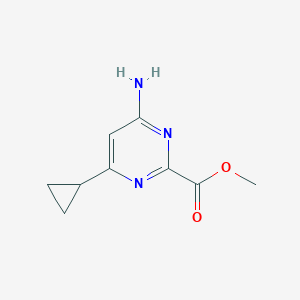
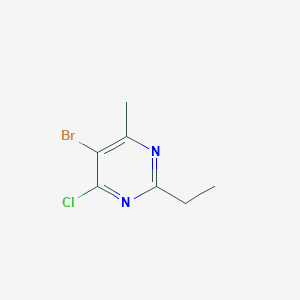
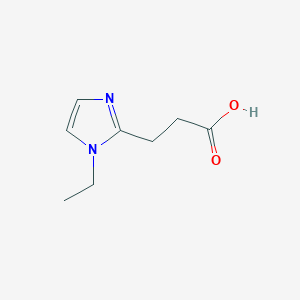
![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)
